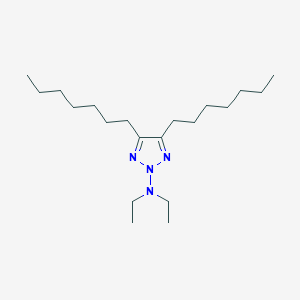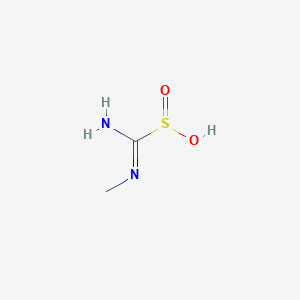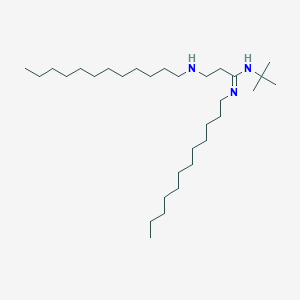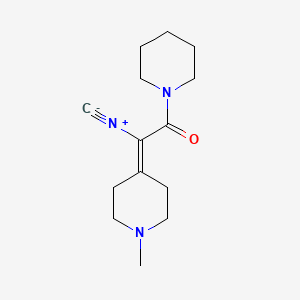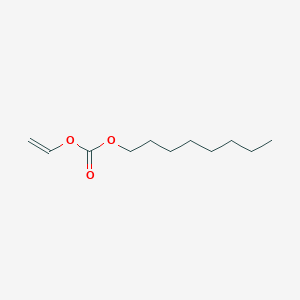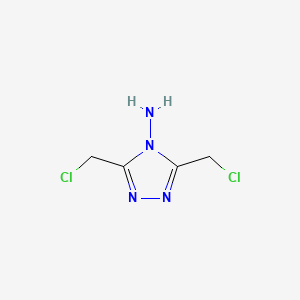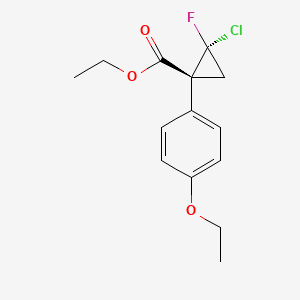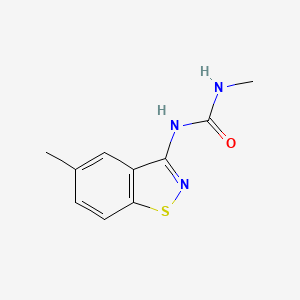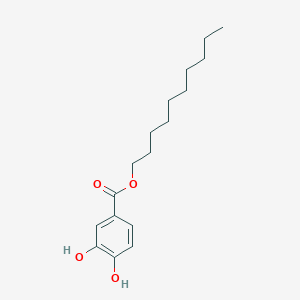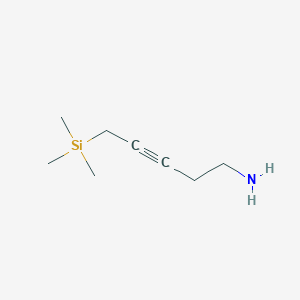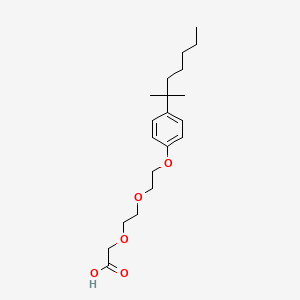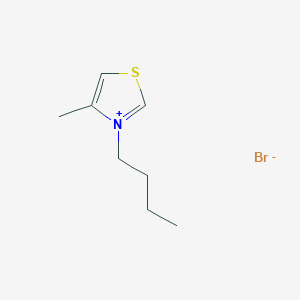
3-(Trifluoromethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a compound that belongs to the class of benzothiazepines, which are known for their diverse biological activities. The trifluoromethyl group in this compound is particularly significant due to its influence on the compound’s chemical and biological properties. The presence of the trifluoromethyl group can enhance the compound’s metabolic stability, lipophilicity, and binding selectivity, making it a valuable target in pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one typically involves the introduction of the trifluoromethyl group into the benzothiazepine scaffold. One common method is the radical trifluoromethylation of carbon-centered radical intermediates. This process can be catalyzed by photoredox catalysts such as ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives under visible light irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale photoredox catalysis, utilizing visible light sources such as blue LED lamps or even natural sunlight. The operational simplicity and mild reaction conditions make this method suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(Trifluoromethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like trifluoromethyl iodide and copper catalysts are often employed in substitution reactions.
Major Products
The major products formed from these reactions include trifluoromethylated derivatives, sulfoxides, sulfones, and various substituted benzothiazepines .
Aplicaciones Científicas De Investigación
3-(Trifluoromethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has several scientific research applications:
Biology: The compound’s biological activity makes it a valuable tool in studying enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 3-(Trifluoromethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The compound can act as an inhibitor or activator of various biological pathways, depending on its specific structure and the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Trifluoromethyl)benzoic acid
- 3-Trifluoromethylaniline
- Trifluoromethyl ketones
Uniqueness
Compared to similar compounds, 3-(Trifluoromethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one stands out due to its unique benzothiazepine scaffold, which imparts distinct biological activities. The trifluoromethyl group further enhances its properties, making it more stable and selective in its interactions .
Propiedades
Número CAS |
110579-29-8 |
|---|---|
Fórmula molecular |
C10H8F3NOS |
Peso molecular |
247.24 g/mol |
Nombre IUPAC |
3-(trifluoromethyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one |
InChI |
InChI=1S/C10H8F3NOS/c11-10(12,13)6-5-16-8-4-2-1-3-7(8)14-9(6)15/h1-4,6H,5H2,(H,14,15) |
Clave InChI |
MJTMELMPGKRYHW-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)NC2=CC=CC=C2S1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



